molecular formula Dy2H22O20S3 B8066426 Dysprosium;sulfuric acid;octahydrate

Dysprosium;sulfuric acid;octahydrate

Cat. No.: B8066426
M. Wt: 763.4 g/mol
InChI Key: DMUABNDEJDOZSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dysprosium(III) sulfate octahydrate can be synthesized by reacting dysprosium oxide (Dy2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving dysprosium oxide in dilute sulfuric acid, followed by crystallization to obtain the octahydrate form .

Industrial Production Methods

Industrial production of dysprosium(III) sulfate octahydrate follows a similar process, where dysprosium oxide is dissolved in sulfuric acid under controlled conditions to ensure the formation of the desired hydrate. The solution is then evaporated to crystallize the product .

Chemical Reactions Analysis

Types of Reactions

Dysprosium(III) sulfate octahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dysprosium(III) sulfate octahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of dysprosium(III) sulfate octahydrate is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which makes them useful in applications requiring strong magnetic fields. The compound interacts with magnetic fields and can influence the behavior of other magnetic materials in its vicinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dysprosium(III) sulfate octahydrate is unique due to its specific hydrate form and the presence of sulfate ions. This gives it distinct solubility and reactivity characteristics compared to other dysprosium compounds. Its octahydrate form also influences its crystallization behavior and stability .

Properties

IUPAC Name

dysprosium;sulfuric acid;octahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Dy.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUABNDEJDOZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Dy].[Dy]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Dy2H22O20S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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